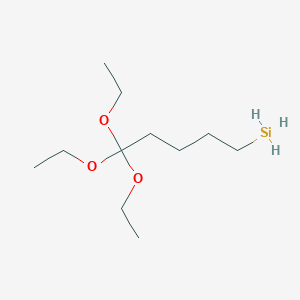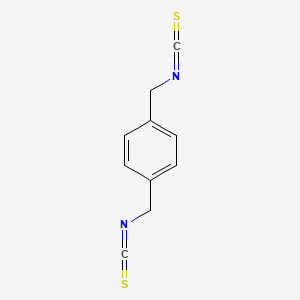![molecular formula C10H19NO4 B8065824 Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-](/img/structure/B8065824.png)
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- is an organic compound with the molecular formula C10H19NO4. It is a white solid that is soluble in organic solvents such as dimethylformamide and dichloromethane. This compound is widely used in organic synthesis, particularly in the synthesis of chiral compounds, and serves as a chiral catalyst intermediate or chiral ligand .
Métodos De Preparación
The synthesis of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- typically involves the reaction of (S)-2-methylaminobutyric acid with dimethyl carbonate anhydride in the presence of a base. The product is then reacted with benzene carboxylic acid, followed by a deprotection step to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- has several scientific research applications:
Chemistry: It is used as a chiral catalyst intermediate or chiral ligand in the synthesis of chiral compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of pesticides and other compounds containing chiral centers.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- involves its interaction with molecular targets and pathways in biological systems. It acts as a chiral ligand, facilitating the formation of chiral compounds through asymmetric synthesis. The specific molecular targets and pathways depend on the context of its application, such as enzyme catalysis or drug synthesis .
Comparación Con Compuestos Similares
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- can be compared with other similar compounds, such as:
Butanoic acid, 2,4-bis[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-: This compound has two dimethylethoxycarbonyl groups, making it structurally different and potentially leading to different reactivity and applications.
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-: This compound has a different position of the dimethylethoxycarbonyl group, which can affect its chemical properties and uses.
The uniqueness of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- lies in its specific structure and its role as a chiral catalyst intermediate or chiral ligand, which is crucial for the synthesis of chiral compounds .
Propiedades
IUPAC Name |
(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(9(13)14)11-6-8(12)15-10(2,3)4/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCLHZJHPBOTNL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8065792.png)

![Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B8065807.png)

![L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B8065828.png)



